molecular formula C19H15OP B3053070 4-(Diphenylphosphino)benzaldehyde CAS No. 5068-18-8

4-(Diphenylphosphino)benzaldehyde

Cat. No.: B3053070
CAS No.: 5068-18-8
M. Wt: 290.3 g/mol
InChI Key: YJVCVMLWZAITLS-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)benzaldehyde is an organic compound with the chemical formula C19H15OP. It is a white to light yellow solid with a special aromatic odor. This compound is an important intermediate in organic synthesis, particularly in the preparation of various organic compounds containing phosphino groups, such as metal-organic complexes and ligands .

Preparation Methods

4-(Diphenylphosphino)benzaldehyde is typically prepared by the reaction of benzaldehyde and diphenylphosphine. The reaction is generally carried out in a solvent such as chloroform or dichloromethane with the addition of a base catalyst. The reaction temperature is generally low, for example, at room temperature or under very slight heating conditions, which can obtain a good yield .

Chemical Reactions Analysis

4-(Diphenylphosphino)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phosphino group can participate in substitution reactions, forming new phosphine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 4-(diphenylphosphino)benzoic acid, 4-(diphenylphosphino)benzyl alcohol, and various substituted phosphine derivatives .

Scientific Research Applications

4-(Diphenylphosphino)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphino)benzaldehyde involves its ability to act as a ligand, coordinating with metal centers in transition metal complexes. The phosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The aldehyde group can also participate in coordination, forming chelate complexes .

Comparison with Similar Compounds

4-(Diphenylphosphino)benzaldehyde can be compared with other similar compounds such as:

    2-(Diphenylphosphino)benzaldehyde: Similar in structure but with the phosphino group in the ortho position.

    4-(Diphenylphosphino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.

The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatility in various organic synthesis applications.

Properties

IUPAC Name

4-diphenylphosphanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVCVMLWZAITLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452296
Record name 4-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-18-8
Record name 4-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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